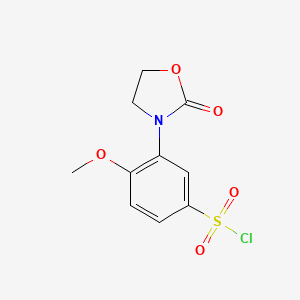
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO5S. It is a derivative of benzenesulfonyl chloride, featuring a methoxy group and an oxazolidinone ring. This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with oxazolidinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Typical solvents for these reactions are dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Aplicaciones Científicas De Investigación
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with amino groups in proteins, leading to the formation of stable sulfonamide bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-methyl-benzenesulfonyl chloride: Similar in structure but with a methyl group instead of the oxazolidinone ring.
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride: Contains an oxadiazole ring instead of the oxazolidinone ring.
Uniqueness
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride is unique due to the presence of the oxazolidinone ring, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective modification of biomolecules and the synthesis of complex organic compounds.
Propiedades
Fórmula molecular |
C10H10ClNO5S |
|---|---|
Peso molecular |
291.71 g/mol |
Nombre IUPAC |
4-methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO5S/c1-16-9-3-2-7(18(11,14)15)6-8(9)12-4-5-17-10(12)13/h2-3,6H,4-5H2,1H3 |
Clave InChI |
FJBREARPLMRGBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)N2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



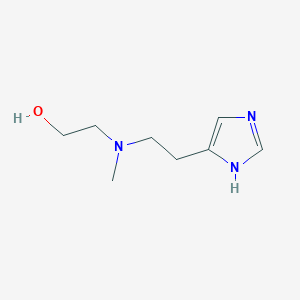
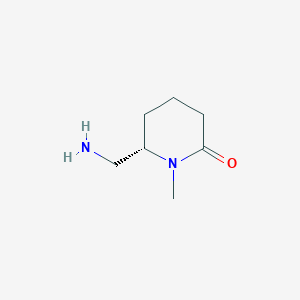
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)

![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
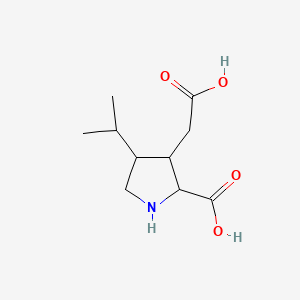
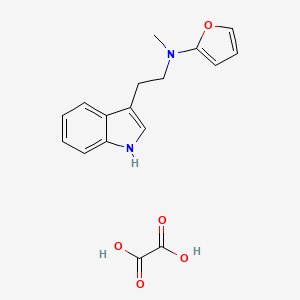
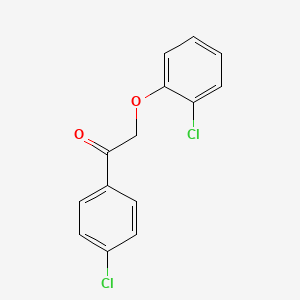
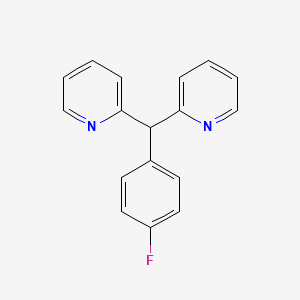
![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
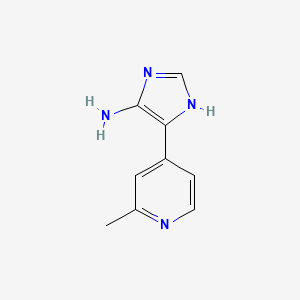
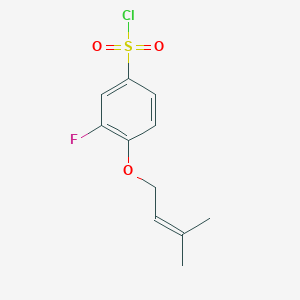
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
